Synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate: An In-depth Technical Guide
Synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the N-propylation of 2-amino-5-bromopyridine, followed by the N-Boc protection of the resulting secondary amine. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.
Synthetic Pathway Overview
The synthesis of the target compound, tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, is achieved through a sequential two-step reaction. The first step involves the nucleophilic substitution of a propyl halide by 2-amino-5-bromopyridine to yield N-propyl-5-bromopyridin-2-amine. The subsequent step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of N-propyl-5-bromopyridin-2-amine
This procedure outlines the N-alkylation of 2-amino-5-bromopyridine with propyl iodide.
Materials and Reagents:
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2-Amino-5-bromopyridine
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Propyl iodide
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous DMF is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes.
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Propyl iodide (1.1 eq.) is added dropwise at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
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The mixture is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
This protocol describes the N-Boc protection of the secondary amine intermediate.
Materials and Reagents:
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N-propyl-5-bromopyridin-2-amine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N)
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4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of N-propyl-5-bromopyridin-2-amine (1.0 eq.) in dichloromethane (DCM) are added triethylamine (1.5 eq.) and a catalytic amount of DMAP.
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Di-tert-butyl dicarbonate (1.2 eq.) is added portion-wise at room temperature.
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The reaction mixture is stirred at room temperature for 4-6 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous ammonium chloride solution and then brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product. Note: Some of the data presented are representative values based on structurally similar compounds due to the limited availability of experimental data for the exact molecules.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Crystalline solid | 133-138[1] |
| N-propyl-5-bromopyridin-2-amine | C₈H₁₁BrN₂ | 215.10 | Oil/Low melting solid | (Not Reported) |
| tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate | C₁₃H₁₉BrN₂O₂ | 315.21 | Solid | (Not Reported) |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-propylation | Propyl iodide, NaH | DMF | 0 to rt | 12-16 | 70-85 (Representative) |
| N-Boc protection | (Boc)₂O, Et₃N, DMAP | DCM | rt | 4-6 | 85-95 (Representative) |
Table 3: Representative Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) [M+H]⁺ |
| 2-Amino-5-bromopyridine | 8.10 (d, 1H), 7.49 (dd, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[2] | (Not Reported) | 173.9 |
| N-propyl-5-bromopyridin-2-amine | ~8.0 (d, 1H), ~7.4 (dd, 1H), ~6.3 (d, 1H), ~4.8 (br s, 1H), ~3.2 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) | ~158.0, 148.0, 140.0, 110.0, 108.0, 45.0, 22.0, 11.0 | 216.0 |
| tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate | ~8.2 (d, 1H), ~7.6 (dd, 1H), ~7.2 (d, 1H), ~3.8 (t, 2H), ~1.7 (m, 2H), ~1.5 (s, 9H), ~0.9 (t, 3H) | ~155.0, 154.0, 148.0, 141.0, 115.0, 112.0, 81.0, 48.0, 28.3, 21.0, 11.0 | 316.1 |
Note: NMR data for the intermediate and final product are estimated based on analogous structures and general chemical shift principles.
Signaling Pathways and Applications
While the specific biological activity of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate is not extensively documented in the public domain, the 5-bromopyridin-2-amine scaffold is a common feature in molecules targeting various signaling pathways in drug discovery. The bromine atom provides a handle for further functionalization, often through cross-coupling reactions, to generate libraries of compounds for screening. The N-propyl and N-Boc groups can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.
Caption: Role as a scaffold in drug discovery.
This technical guide provides a foundational understanding of the synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. The provided protocols are based on established chemical transformations and should serve as a valuable resource for researchers in the field. It is recommended that all experimental work be conducted with appropriate safety precautions in a laboratory setting.
